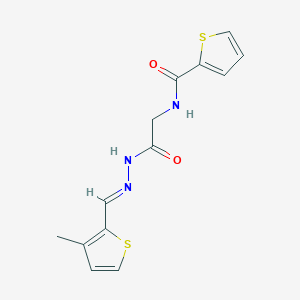

(E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

描述

(E)-N-(2-(2-((3-Methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a hydrazine-derived compound featuring a thiophene carboxamide backbone and a (3-methylthiophen-2-yl)methylene substituent. The (E)-configuration of the imine group is critical for its structural stability and intermolecular interactions. This compound is synthesized via condensation of thiophene-2-carboxaldehyde derivatives with hydrazide precursors, often catalyzed by glacial acetic acid in ethanol . Its structural confirmation relies on spectroscopic methods (IR, NMR, CHN analysis) and, where applicable, X-ray crystallography .

属性

IUPAC Name |

N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c1-9-4-6-20-11(9)7-15-16-12(17)8-14-13(18)10-3-2-5-19-10/h2-7H,8H2,1H3,(H,14,18)(H,16,17)/b15-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRLPTHSNIHRFC-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NNC(=O)CNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a thiophene ring, a hydrazine moiety, and a carboxamide functional group, which are believed to contribute to its biological activities.

Anti-inflammatory Activity

Thiophene derivatives, including the compound , have been studied for their anti-inflammatory properties. Research indicates that compounds with similar structures exhibit inhibition of the 5-lipoxygenase (5-LOX) enzyme, which plays a crucial role in the inflammatory response.

- Case Study : In vitro studies demonstrated that related thiophene compounds showed IC50 values ranging from 6.0 µM to 29.2 µM against 5-LOX, suggesting significant anti-inflammatory potential . The presence of methyl and methoxy groups in these compounds is associated with enhanced inhibitory activity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 1 | 29.2 | 5-LOX inhibition |

| Compound 2 | 6.0 | 5-LOX inhibition |

| Compound 3 | 6.6 | 5-LOX inhibition |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that thiophene derivatives can induce apoptosis in cancer cells through various pathways.

- Research Findings : A study indicated that similar thiophene-based compounds exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and activation of caspase pathways .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential.

- Mechanism of Action : It has been suggested that the compound acts as a reversible inhibitor of certain proteases involved in viral replication, such as SARS-CoV-2 Mpro, with an IC50 value reported at approximately 10.76 µM for related compounds . This suggests a potential role in antiviral therapies.

Summary of Findings

The biological activity of (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide appears promising based on existing literature:

- Anti-inflammatory Effects : Significant inhibition of the 5-LOX enzyme.

- Anticancer Properties : Induction of apoptosis in various cancer cell lines.

- Enzyme Inhibition : Potential antiviral activity through protease inhibition.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Hydrazine Motifs

2-Hydroxy-N′-((Thiophene-2-yl)methylene)benzohydrazide (HTMBH) Structure: Replaces the thiophene carboxamide group with a benzohydrazide moiety. Synthesis: Prepared via conventional reflux or ultrasound-assisted methods, yielding 85–90% under optimized conditions .

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Substitutes the hydrazinyl-oxoethyl group with a nitroaniline moiety.

- Structural Parameters : Dihedral angles between thiophene and benzene rings (8.5–13.5°) are smaller than those observed in hydrazine derivatives, suggesting reduced steric hindrance .

- Crystal Packing : Exhibits weak C–H⋯O/S interactions instead of classical hydrogen bonds, contrasting with the hydrogen-bond-driven packing in hydrazine-based compounds .

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide

- Structure : Incorporates a long pentadecyl chain and chloro-substituted benzothiophene.

- Physical Properties : The pentadecyl chain increases lipophilicity (logP ≈ 8.2) compared to the target compound (estimated logP ≈ 3.5), impacting membrane permeability .

Functional Group Variations

Hydrazinecarbothioamide Derivatives

- Example : (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide.

- Key Difference : Replacement of the oxoethyl group with a thioamide enhances metal-chelating capacity, relevant for antimicrobial activity .

N-(3-Acetyl-2-thienyl)acetamides

- Example : N-(3-Acetyl-2-thienyl)-2-bromoacetamide.

- Synthesis : One-step reaction from acetyl halogenides, contrasting with the multi-step condensation required for hydrazine derivatives .

Spectroscopic and Crystallographic Comparisons

- IR Spectroscopy : The target compound shows characteristic N–H stretches (3250–3300 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹), consistent with HTMBH and related hydrazides .

- X-ray Crystallography : The (E)-configuration in the target compound is analogous to (2E)-2-[1-(1,3-Benzodioxol-5-yl)propylidene]hydrazinecarboxamide, confirming planar geometry and intramolecular hydrogen bonds (S(6) motif) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。